molecular formula C17H19NO5S2 B2516571 3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide CAS No. 337923-47-4

3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide

Cat. No.: B2516571
CAS No.: 337923-47-4
M. Wt: 381.46
InChI Key: SZUVUDDGZLISJH-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide is an organic compound characterized by the presence of benzenesulfonyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups yields sulfonic acids, while reduction results in sulfides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual benzenesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a complex molecular structure that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : Approximately 358.45 g/mol

The presence of the benzenesulfonyl groups contributes to its solubility and interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting various metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, potentially acting as an agonist or antagonist, thereby influencing signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antitumor properties by targeting cancer cell proliferation pathways.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, possess diverse biological activities:

Activity Type Description
AntitumorExhibits potential in inhibiting tumor growth in various cancer cell lines.
AntimicrobialMay demonstrate broad-spectrum antimicrobial properties against pathogens.
AntioxidantDisplays antioxidant capabilities, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating similar sulfonamide compounds found that they exhibited significant antitumor activity with GI50 values ranging from 7.24 µM to 14.12 µM in various cancer cell lines. These compounds were noted to be more potent than the standard chemotherapy agent 5-Fluorouracil (5-FU), which had a GI50 of 22.60 µM .
  • Mechanistic Insights : Molecular docking studies have shown that compounds with structural similarities to this compound can bind effectively to the ATP-binding site of key enzymes such as EGFR-TK and B-RAF kinase, suggesting a mechanism for their antitumor effects .
  • Antimicrobial Properties : Research on related sulfonamide compounds has indicated their effectiveness against a range of bacterial strains, supporting the hypothesis that this compound may also exhibit similar antimicrobial activity.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c19-17(11-13-24(20,21)15-7-3-1-4-8-15)18-12-14-25(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUVUDDGZLISJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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